molecular formula C11H18O4 B8434959 4-Acetyl-4-methyl-5-oxo-hexanoic acid ethyl ester

4-Acetyl-4-methyl-5-oxo-hexanoic acid ethyl ester

Cat. No. B8434959
M. Wt: 214.26 g/mol
InChI Key: SXXKPNSFBKKFNV-UHFFFAOYSA-N
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Patent
US07166648B2

Procedure details

30 g of 3-methyl-2,4-pentandione and 0.4 g of 1,8-diazabicyclo-[5.4.0]-undec-7-ene were mixed and 39.3 g of ethyl acrylate was added dropwise with the temperature being controlled by cooling with ice. Stirring was continued for 16 hours, the base was neutralized, 50 ml of diethyl ether was added, and the mixture was extracted with an aqueous sodium carbonate solution and water. Fractional distillation of the organic layer yielded 33.4 g of 4-acetyl-4-methyl-5-oxo-hexanoic acid ethyl ester (boiling point: 95° C./0.02 mbar; purity: 98%; colorless).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
39.3 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([C:6](=[O:8])[CH3:7])[C:3](=[O:5])[CH3:4].[C:9]([O:13][CH2:14][CH3:15])(=[O:12])[CH:10]=[CH2:11]>N12CCCN=C1CCCCC2.C(OCC)C>[CH2:14]([O:13][C:9](=[O:12])[CH2:10][CH2:11][C:2]([C:6](=[O:8])[CH3:7])([CH3:1])[C:3](=[O:5])[CH3:4])[CH3:15]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
CC(C(C)=O)C(C)=O
Name
Quantity
0.4 g
Type
catalyst
Smiles
N12CCCCCC2=NCCC1
Step Two
Name
Quantity
39.3 g
Type
reactant
Smiles
C(C=C)(=O)OCC
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by cooling with ice
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with an aqueous sodium carbonate solution and water
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation of the organic layer

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)OC(CCC(C(C)=O)(C)C(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 33.4 g
YIELD: CALCULATEDPERCENTYIELD 59.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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